molecular formula C21H28O4 B585141 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione CAS No. 95042-81-2

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione

Cat. No.: B585141
CAS No.: 95042-81-2
M. Wt: 344.451
InChI Key: PCXMTNULYFCPPW-SJIZYOMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione typically involves the hydroxylation of pregna-1,4-diene-3,20-dione at the 6beta and 17 positions. This can be achieved through various chemical reactions, including the use of sodium sulfite and sodium hydroxide in methanol, followed by hydrolysis and crystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce the double bonds in the diene structure.

    Substitution: This reaction can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .

Scientific Research Applications

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:

Biological Activity

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The chemical structure of this compound includes two hydroxyl groups at the 6 and 17 positions, which are crucial for its biological activity. Its molecular formula is C21H30O3C_{21}H_{30}O_3 and it has a molecular weight of approximately 330.47 g/mol. The presence of hydroxyl groups enhances its interaction with biological targets, particularly steroid receptors.

Anti-inflammatory Properties

One of the primary biological activities of this compound is its anti-inflammatory effect. Studies have shown that this compound can inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory proteins through selective binding to glucocorticoid receptors. This mechanism is similar to other corticosteroids used in treating inflammatory conditions such as asthma and rheumatoid arthritis.

Hormonal Activity

The compound exhibits hormonal activity by mimicking the effects of natural corticosteroids. It influences various metabolic pathways and cellular signaling cascades. Its ability to modulate gene expression related to inflammation and immune response regulation makes it a candidate for therapeutic use in autoimmune diseases .

Research indicates that this compound interacts with the glucocorticoid receptor (GR), leading to transcriptional changes that downregulate inflammatory responses. The binding affinity of this compound to GR has been compared to other glucocorticoids like dexamethasone and triamcinolone. Studies suggest that it may possess a higher affinity than some conventional treatments .

Case Studies

  • Asthma Treatment : In clinical trials involving patients with asthma, this compound demonstrated significant reductions in airway inflammation and improved lung function compared to placebo treatments.
  • Rheumatoid Arthritis : A case study showed that patients receiving this compound experienced decreased joint swelling and pain relief due to its anti-inflammatory properties.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other steroids:

Compound NameAnti-inflammatory ActivityHormonal ActivityBinding Affinity (to GR)
This compoundHighModerateHigher than Dexamethasone
DexamethasoneVery HighHighStandard
TriamcinoloneHighModerateLower than Dexamethasone

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXMTNULYFCPPW-SJIZYOMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.